LogP and Lipophilicity Differentiation vs. 4-Methoxyphenol
The computed XLogP3-AA value for 4-(diphenoxymethyl)-2-methoxyphenol is 4.8, representing a substantial increase in lipophilicity compared to the parent 4-methoxyphenol (computed XLogP3 ≈ 1.6) [1]. This difference arises directly from the diphenoxymethyl substituent, which adds two hydrophobic phenyl rings and reduces overall hydrogen bonding capacity relative to molecular size. The 3.2-unit increase in logP translates to an approximately 1,600-fold difference in predicted octanol-water partition ratio under standard conditions.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.8 (computed) |
| Comparator Or Baseline | 4-Methoxyphenol (CAS 150-76-5): ~1.6 (computed) |
| Quantified Difference | Δ XLogP3 = +3.2 |
| Conditions | Computed by XLogP3 3.0 algorithm per PubChem 2025.09.15 release |
Why This Matters
Higher logP predicts preferential partitioning into organic phases and nonpolar environments, guiding solvent selection for extraction, purification, and chromatographic method development.
- [1] PubChem. (2025). 4-(Diphenoxymethyl)-2-methoxyphenol. Computed Descriptors: XLogP3-AA. CID 3023692. View Source
